molecular formula C9H4F5IO2 B2759875 1-(perfluoroethyl)-1,2-benzidoxodol-3(1H)-one CAS No. 1401714-42-8

1-(perfluoroethyl)-1,2-benzidoxodol-3(1H)-one

Cat. No.: B2759875
CAS No.: 1401714-42-8
M. Wt: 366.025
InChI Key: KECFAALRJUVVHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity and stability .


Physical and Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Reactivity and Mechanism Studies

1-(Trifluoromethyl)-1,2-benziodoxol-3-(1H)-one has been explored for its unique reactivity towards organic compounds. Fantasia et al. (2010) discovered that it can transfer the electrophilic CF(3) group to the oxygen atom of THF in the presence of a Lewis or Bronsted acid, resulting in a new ring-opening reaction of THF yielding trifluoromethyl ethers. This insight into the mechanism of action of reagent 1 expands the toolbox for organic synthesis involving electrophilic trifluoromethylation (Fantasia, Welch, & Togni, 2010).

Catalysis and Organic Transformations

The application of this compound extends to catalysis, where it has been utilized in various organic transformations. Ball et al. (2012) highlighted its efficiency as a terminal oxidant in gold-catalysed, three-component oxyarylation reactions. The versatility of this iodine(III) reagent allowed for the expansion of oxyarylation to include styrenes and gem-disubstituted olefins, showcasing its broad applicability in organic synthesis (Ball, Lloyd‐Jones, & Russell, 2012).

Material Science and Surface Modification

In material science, Hamilton et al. (2010) reported a simple one-pot reaction to functionalize graphite nanosheets (graphene) and single-walled carbon nanotubes (SWNTs) with perfluorinated alkyl groups using a related compound. This method enhances the dispersibility of these carbon materials in organic solvents, highlighting its potential in the development of advanced materials with modified surface properties (Hamilton, Lomeda, Sun, Tour, & Barron, 2010).

Environmental and Analytical Chemistry

While the direct application of 1-(perfluoroethyl)-1,2-benzidoxodol-3(1H)-one in environmental and analytical chemistry was not identified in the provided research, compounds with perfluoroalkyl groups, like those studied by Jiang et al. (2015), are crucial in understanding the environmental impact and analytical detection of perfluoroalkyl substances (PFAS), which are of significant environmental concern. The study on isomer analysis of commercial PFOS and PFOA products provides insights into the manufacturing origins of PFAAs, underlining the importance of analytical methods in environmental chemistry (Jiang, Zhang, Yang, Chu, & Zhu, 2015).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety data sheets provide information on the hazards of a compound, as well as how to handle and store it safely .

Future Directions

Future research directions could involve finding new syntheses, discovering new reactions, or exploring potential applications of the compound .

Properties

IUPAC Name

1-(1,1,2,2,2-pentafluoroethyl)-1λ3,2-benziodoxol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5IO2/c10-8(11,12)9(13,14)15-6-4-2-1-3-5(6)7(16)17-15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECFAALRJUVVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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